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Compound of Interest

Compound Name: 7-Hydroxy Quetiapine-d8

Cat. No.: B12412725 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and

analysis of 7-Hydroxy Quetiapine-d8, a deuterated analog of the active metabolite of the

atypical antipsychotic drug Quetiapine. This document is intended to serve as a valuable

resource for professionals in drug development and research.

Chemical Structure and Properties
7-Hydroxy Quetiapine-d8 is a stable isotope-labeled version of 7-Hydroxy Quetiapine. The

deuterium atoms are strategically placed on the piperazine ring, a common site for metabolic

degradation. This isotopic labeling makes it an ideal internal standard for quantitative

bioanalytical assays.

The core structure consists of a dibenzothiazepine ring system, hydroxylated at the 7th

position. This is attached to a piperazine-d8 ring, which in turn is linked to a 2-(2-

hydroxyethoxy)ethyl side chain.

Chemical Structure of 7-Hydroxy Quetiapine-d8:

Caption: Chemical structure of 7-Hydroxy Quetiapine-d8.

Table 1: Physicochemical Properties
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Property Value Reference

IUPAC Name

6-[2,2,3,3,5,5,6,6-octadeuterio-

4-[2-(2-

hydroxyethoxy)ethyl]piperazin-

1-yl]benzo[b]

[1]benzothiazepin-2-ol

Molecular Formula C₂₁H₁₇D₈N₃O₃S

Molecular Weight 407.56 g/mol

CAS Number 1185098-57-0

Parent CAS Number
139079-39-3 (7-Hydroxy

Quetiapine)

Isotopic Purity Typically ≥98%

Experimental Protocols
Synthesis of 7-Hydroxy Quetiapine-d8
The synthesis of 7-Hydroxy Quetiapine-d8 is a multi-step process that involves the

preparation of a deuterated intermediate, piperazine-d8, followed by its coupling to the

dibenzothiazepine core and subsequent hydroxylation.

Step 1: Synthesis of Piperazine-d8

Piperazine-d8 can be synthesized via a catalytic exchange reaction.

Reactants: Piperazine, Deuterium gas (D₂), Catalyst (e.g., Palladium on carbon).

Procedure:

Piperazine is subjected to high pressure and temperature in the presence of a suitable

catalyst and deuterium gas.

The hydrogen atoms on the piperazine ring are exchanged with deuterium atoms.
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The reaction progress is monitored by mass spectrometry to confirm the incorporation of

eight deuterium atoms.

Purification is typically achieved through recrystallization or chromatography.

Step 2: Coupling of Piperazine-d8 to the Dibenzothiazepine Core

This step involves the reaction of piperazine-d8 with a suitable dibenzothiazepine precursor.

Reactants: Piperazine-d8, 11-Chloro-dibenzo[b,f][1]thiazepine.

Procedure:

11-Chloro-dibenzo[b,f][1]thiazepine is reacted with piperazine-d8 in a suitable solvent.

The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic

substitution.

The resulting Quetiapine-d8 is then isolated and purified.

Step 3: 7-Hydroxylation of Quetiapine-d8

The final step is the introduction of the hydroxyl group at the 7th position of the

dibenzothiazepine ring. This is a metabolic conversion that can be mimicked using enzymatic

or chemical methods. In vivo, this conversion is primarily mediated by the cytochrome P450

enzyme CYP3A4.[1] For synthetic purposes, specific chemical reagents or isolated enzyme

systems would be employed.

Piperazine Piperazine-d8Catalytic Deuteration Quetiapine-d8

Coupling with
Dibenzothiazepine core 7-Hydroxy Quetiapine-d87-Hydroxylation
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Caption: Synthetic pathway for 7-Hydroxy Quetiapine-d8.

Analytical Methodologies
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7-Hydroxy Quetiapine-d8 is primarily used as an internal standard in bioanalytical methods for

the quantification of 7-Hydroxy Quetiapine. The most common techniques are Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass

Spectrometry (GC-MS).

2.2.1. LC-MS/MS Analysis

Sample Preparation: Biological samples (e.g., plasma, urine) are typically prepared using

protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove

interferences.

Chromatography: Reversed-phase chromatography is commonly used to separate the

analyte from other matrix components.

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction

Monitoring (MRM) mode for high selectivity and sensitivity.

Table 2: Exemplary LC-MS/MS Parameters

Parameter 7-Hydroxy Quetiapine 7-Hydroxy Quetiapine-d8

Precursor Ion (m/z) 399.2 407.2

Product Ion (m/z) 253.1 261.1

Collision Energy (eV) Varies by instrument Varies by instrument

Retention Time
Dependent on column and

mobile phase
Co-elutes with the analyte

2.2.2. GC-MS Analysis

Sample Preparation: Similar to LC-MS/MS, extensive sample cleanup is required.

Derivatization is often necessary to improve the volatility and thermal stability of the analyte.

Chromatography: A capillary column with a suitable stationary phase is used for separation.
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Mass Spectrometry: The mass spectrometer is typically operated in Selected Ion Monitoring

(SIM) mode.
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Extraction
(LLE, SPE, PP)

Derivatization
(for GC-MS)

Chromatographic Separation
(LC or GC)

Injection Mass Spectrometric Detection
(MS/MS or MS) Data_AnalysisQuantification

Click to download full resolution via product page

Caption: General workflow for the bioanalysis of 7-Hydroxy Quetiapine using 7-Hydroxy
Quetiapine-d8 as an internal standard.

Signaling Pathways and Logical Relationships
The parent drug, Quetiapine, exerts its antipsychotic effects by interacting with a wide range of

neurotransmitter receptors. Its active metabolite, 7-Hydroxy Quetiapine, also contributes to the

overall pharmacological profile.

Drug and Metabolite

Neurotransmitter Receptors

Quetiapine

7-OH-Quetiapine

Metabolism (CYP3A4)

Dopamine D2

Antagonism

Serotonin 5-HT2A

Antagonism

Norepinephrine
Transporter

Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b12412725?utm_src=pdf-body-img
https://www.benchchem.com/product/b12412725?utm_src=pdf-body
https://www.benchchem.com/product/b12412725?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12412725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Simplified diagram of the interaction of Quetiapine and 7-Hydroxy Quetiapine with key

neurotransmitter systems.

Conclusion
7-Hydroxy Quetiapine-d8 is a critical tool for the accurate quantification of 7-Hydroxy

Quetiapine in biological matrices. Its well-defined structure, with deuterium labeling on the

piperazine ring, ensures its utility as a reliable internal standard in pharmacokinetic and clinical

studies. The synthetic and analytical methodologies outlined in this guide provide a foundation

for researchers and drug development professionals working with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b12412725?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12412725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

